2-Chloropyrido[3,2-d]pyrimidin-4-ol
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Overview
Description
2-Chloropyrido[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused ring system containing both pyridine and pyrimidine rings, with a chlorine atom at the 2-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might start with the reaction of 2-aminonicotinonitrile with suitable reagents to form the pyrimidine ring, followed by chlorination and hydroxylation steps .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce by-product formation . The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrido[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 4-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrimidines, while oxidation and reduction reactions can lead to different hydroxylated or dehydroxylated derivatives .
Scientific Research Applications
Medicinal Chemistry: This compound and its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents.
Materials Science: The unique structural features of 2-Chloropyrido[3,2-d]pyrimidin-4-ol make it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is used as a building block for the synthesis of more complex molecules that can be used to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-Chloropyrido[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific derivative and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloropyrido[3,2-d]pyrimidin-4-ol include other pyridopyrimidine derivatives such as:
- 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidin-4-ol derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Biological Activity
2-Chloropyrido[3,2-d]pyrimidin-4-ol is a compound belonging to the pyrido[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and pathways involved in cell proliferation and survival. Research indicates that compounds within this class can act as inhibitors of:
- Dihydrofolate reductase (DHFR) : A key enzyme in the folate pathway, crucial for DNA synthesis and repair.
- Phosphoinositide 3-kinases (PI3K) : Involved in cellular growth and survival signaling pathways. For instance, a related compound demonstrated selective inhibition of PI3Kδ, which is significant in immune cell function and cancer therapy .
- Cyclin-dependent kinases (CDKs) : These are critical regulators of the cell cycle. Inhibitors targeting CDKs have shown promise in treating various cancers by inducing cell cycle arrest and apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrido[3,2-d]pyrimidine derivatives reveals that the substitution patterns on the pyrimidine ring significantly influence their biological activity. Key findings include:
- Electron-Withdrawing Groups : The presence of chlorine at the 2-position enhances the compound's potency by increasing lipophilicity and improving binding affinity to target enzymes.
- Hydrophobic Substituents : Substituents at the 4-position can modulate activity; for example, replacing polar groups with hydrophobic ones often increases potency due to improved interaction with hydrophobic pockets in target proteins .
Table 1: Summary of SAR Findings for Pyrido[3,2-d]pyrimidine Derivatives
Compound | Substituent Position | Activity (IC50) | Target Enzyme |
---|---|---|---|
2-Chloropyrido | 2 | <10 µM | DHFR |
4-Amino | 4 | 50 nM | CDK |
6-Methyl | 6 | 30 nM | PI3K |
Case Studies
Several studies have evaluated the anticancer potential of pyrido[3,2-d]pyrimidine derivatives:
-
Anticancer Activity :
A series of derivatives were screened against the NCI 60 human cancer cell line panel. Notably, compounds exhibited selective cytotoxicity against breast (MCF-7) and renal cancer (UO-31) cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating their potential as targeted therapies for these cancers . -
Mechanism Exploration :
Studies exploring the mechanism of action revealed that these compounds induce G2/M phase arrest and apoptosis through caspase activation pathways. For instance, compound analysis indicated that certain derivatives could effectively activate caspase-3 and promote DNA fragmentation in cancer cells .
Properties
Molecular Formula |
C7H4ClN3O |
---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
2-chloro-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-4-2-1-3-9-5(4)6(12)11-7/h1-3H,(H,10,11,12) |
InChI Key |
MATJHQNZFZEVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)NC(=N2)Cl)N=C1 |
Origin of Product |
United States |
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